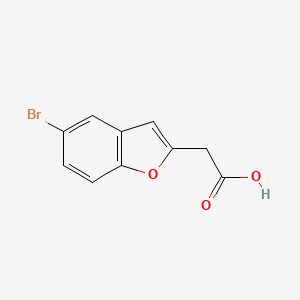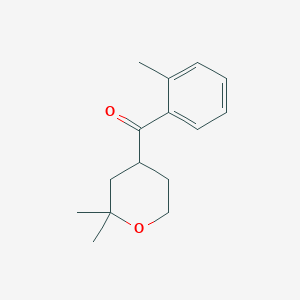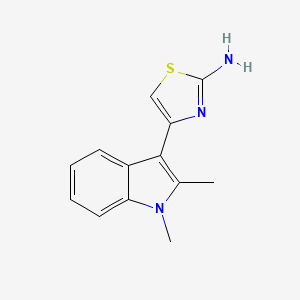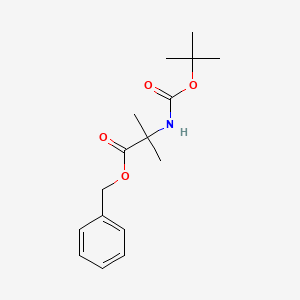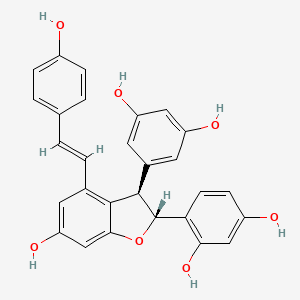![molecular formula C19H16Cl2N4O2S B3038339 5-[(2,4-二氯苄基)硫代]-8,9-二甲氧基-2-甲基[1,2,4]三唑并[1,5-c]喹唑啉 CAS No. 860611-22-9](/img/structure/B3038339.png)
5-[(2,4-二氯苄基)硫代]-8,9-二甲氧基-2-甲基[1,2,4]三唑并[1,5-c]喹唑啉
描述
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline:
Antimicrobial Activity
This compound has shown promising results in inhibiting the growth of various bacterial and fungal strains. Its unique structure allows it to interfere with microbial cell wall synthesis and protein function, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Research indicates that this compound can induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, making it a potential therapeutic agent for treating different types of cancer .
Anti-inflammatory Effects
The compound has demonstrated significant anti-inflammatory properties by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis .
Antiviral Applications
Studies have shown that this compound can inhibit the replication of certain viruses. Its mechanism involves interfering with viral RNA synthesis and protein assembly, which could be useful in developing antiviral drugs .
Neuroprotective Effects
This compound has been found to protect neuronal cells from oxidative stress and apoptosis. It enhances the survival of neurons by modulating signaling pathways related to cell survival and death, suggesting potential applications in neurodegenerative diseases .
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including kinases and proteases. This property is valuable in drug development for diseases where enzyme regulation is crucial, such as cancer and metabolic disorders .
Antioxidant Activity
Research has highlighted the compound’s ability to scavenge free radicals and reduce oxidative stress. This antioxidant property is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs for oxidative stress-related conditions .
Potential Use in Cardiovascular Diseases
The compound has shown potential in modulating cardiovascular functions by affecting blood pressure and heart rate. Its ability to interact with specific receptors and enzymes involved in cardiovascular regulation suggests it could be developed into treatments for hypertension and other cardiovascular diseases .
作用机制
Target of Action
It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments .
Mode of Action
It is known that [1,2,4]triazolo[1,5-c]quinazolines interact with their targets through hydrogen bond formation . This interaction can lead to changes in the target’s function, which can have downstream effects on various biochemical pathways.
Biochemical Pathways
It is known that [1,2,4]triazolo[1,5-c]quinazolines can have a wide range of biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
Given the range of biological activities associated with [1,2,4]triazolo[1,5-c]quinazolines , it is likely that the compound could have a variety of effects at the molecular and cellular level.
属性
IUPAC Name |
5-[(2,4-dichlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S/c1-10-22-18-13-7-16(26-2)17(27-3)8-15(13)23-19(25(18)24-10)28-9-11-4-5-12(20)6-14(11)21/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWCNCRUULYQIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=C(C=C4)Cl)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301120107 | |
| Record name | 5-[[(2,4-Dichlorophenyl)methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
CAS RN |
860611-22-9 | |
| Record name | 5-[[(2,4-Dichlorophenyl)methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860611-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(2,4-Dichlorophenyl)methyl]thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301120107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)




